molecular formula C5H7N3O B1387738 (3-Aminopyrazin-2-yl)methanol CAS No. 32710-13-7

(3-Aminopyrazin-2-yl)methanol

Cat. No.: B1387738
CAS No.: 32710-13-7
M. Wt: 125.13 g/mol
InChI Key: SWPAJZUYMOWGDH-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino (-NH₂) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Pyrazine derivatives are known for their aromaticity and presence of two nitrogen atoms at para positions, which confer unique electronic properties and reactivity. The hydroxymethyl group enhances polarity, enabling hydrogen bonding and solubility in polar solvents like methanol or water .

The compound’s amino and hydroxymethyl groups make it a versatile building block in pharmaceuticals, particularly for antimicrobial or anticancer agents, as seen in structurally related pyrazine-thiadiazole hybrids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrazin-2-yl)methanol typically involves the reaction of 3-aminopyrazine with formaldehyde under controlled conditions. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl group of formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, pressure, and catalyst choice is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(3-Aminopyrazin-2-yl)methanol is being explored as a potential precursor in the development of pharmaceutical compounds. Its structure allows for interactions with biological targets, making it a candidate for drug design:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial and antifungal properties, suggesting potential therapeutic applications .
  • Enzyme Inhibition : Research has demonstrated that similar compounds can inhibit various kinases involved in cancer pathways. This positions this compound as a promising scaffold for developing selective inhibitors .

Biological Research

The compound's ability to modulate enzyme activity opens avenues for investigating its role in biological systems:

  • Binding Affinity Studies : Interaction studies are being conducted to assess its binding affinity to enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed .

Material Science

The unique combination of aromatic and alcoholic functional groups in this compound makes it relevant in materials research:

  • Supramolecular Structures : Its ability to participate in π-π interactions suggests potential applications in forming supramolecular structures and polymers .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various aminopyrazine derivatives, including this compound. The results indicated significant activity against several bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Kinase Inhibition

Research focused on designing selective kinase inhibitors based on aminopyrazine scaffolds revealed that modifications including those derived from this compound could yield potent inhibitors with low nanomolar activity against specific cancer-related kinases .

Mechanism of Action

The mechanism of action of (3-Aminopyrazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups allow for hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of (3-Aminopyrazin-2-yl)methanol and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Applications References
This compound C₅H₇N₃O 125.13 -NH₂ (3-position), -CH₂OH (2) Pyrazine Pharmaceutical intermediates
(3-Methylpyrazin-2-yl)methanol C₆H₈N₂O 124.14 -CH₃ (3-position), -CH₂OH (2) Pyrazine Agrochemicals, flavorants
(3-Amino-5-chloropyridin-2-yl)methanol C₆H₇ClN₂O 158.59 -NH₂, -Cl (pyridine ring) Pyridine Pharmaceutical intermediates
(3-Pyrimidin-2-ylphenyl)methanol C₁₁H₁₀N₂O 186.21 -CH₂OH (phenyl), pyrimidine Pyrimidine Not specified

Key Observations:

  • Pyrazine vs. Pyridine/Pyrimidine Rings : Pyrazine derivatives exhibit higher electron-deficient character compared to pyridine or pyrimidine, influencing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
  • Amino vs. Methyl Groups: The -NH₂ group in this compound enhances hydrogen-bonding capacity and solubility in aqueous media compared to the hydrophobic -CH₃ group in (3-Methylpyrazin-2-yl)methanol .

Biological Activity

(3-Aminopyrazin-2-yl)methanol, with the molecular formula C5_5H7_7N3_3O, is a compound derived from pyrazine, characterized by an amino group at the 3-position and a hydroxymethyl group at the 2-position. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and application in various fields.

The synthesis of this compound typically involves the reaction of 3-aminopyrazine with formaldehyde. The process includes:

  • Nucleophilic Addition : The amino group attacks the carbonyl carbon of formaldehyde.
  • Reduction : The resultant compound is reduced to yield this compound.

Chemical Reactions :

  • Oxidation : The hydroxymethyl group can be oxidized to form (3-Aminopyrazin-2-yl)carboxylic acid.
  • Reduction : It can be reduced to form (3-Aminopyrazin-2-yl)methane.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor due to the presence of both amino and hydroxymethyl groups, which facilitate hydrogen bonding and other interactions with molecular targets .

Biological Activity Data

A summary of the biological activities observed for this compound and its derivatives is presented in Table 1.

Compound NameMIC (µg/mL)Target OrganismReference
This compoundNot specifiedVarious pathogenic bacteria
4’-substituted 3-(benzamido)pyrazine-2-carboxamides1.95 - 31.25Mycobacterium tuberculosis
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5Mycobacterium tuberculosis

Case Study 1: Antimycobacterial Activity

A study evaluated the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis. Among them, derivatives like 4’-substituted 3-(benzamido)pyrazine demonstrated significant activity, with MIC values ranging from 1.95 to 31.25 µg/mL. This highlights the potential for developing new antimycobacterial agents based on pyrazine derivatives .

Case Study 2: Enzyme Interaction

Research into enzyme inhibitors derived from pyrazine compounds has shown that these compounds can modulate enzymatic activity effectively. For example, certain derivatives were found to inhibit prolyl-tRNA synthetase in mycobacteria, suggesting a novel mechanism for combating drug resistance in tuberculosis .

Q & A

Q. Basic: What are the optimal synthetic routes for (3-Aminopyrazin-2-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves hydrazine-mediated reactions or ester-to-alcohol reductions. For example, methyl 3-aminopyrazine-2-carboxylate reacts with hydrazine hydrate in methanol or ethanol under reflux (60–80°C) to yield the target compound. Key optimization parameters include:

  • Solvent selection : Lower-carbon alcohols (methanol/ethanol) improve yield due to better solubility and reduced side reactions .
  • Temperature control : Maintaining 60°C prevents decomposition of heat-sensitive intermediates .
  • Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion of esters to alcohols .
    Data Table :
ParameterOptimal RangeImpact on Yield
SolventMethanol78–85%
Temperature60°C±5% stability
Hydrazine Equiv.1.8Max. conversion

Q. Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:
A multi-technique approach is critical:

  • Melting Point (mp) : Compare observed mp (e.g., 170–171°C) with literature values to assess purity .
  • NMR Spectroscopy : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 5.19 (s, 2H, CH₂OH) and aromatic proton signals between δ 7.3–8.1 .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 139.15 for [M+H]⁺) .
  • HPLC : Use C18 columns with methanol/water (70:30) mobile phase; retention time ~4.2 min indicates purity >95% .

Q. Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to align theoretical and experimental NMR shifts .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotamers or tautomers that cause peak splitting .
  • Benchmarking : Compare computed IR frequencies (e.g., O-H stretch at 3300 cm⁻¹) with experimental FTIR, adjusting for anharmonicity .

Q. Advanced: What computational strategies are effective for studying the reactivity of this compound in drug-design contexts?

Methodological Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys/Pistachio) predict feasible routes by analyzing >10⁶ reactions, prioritizing one-step pathways .
  • DFT Calculations : Optimize transition states for nucleophilic substitutions (e.g., SN2 at the pyrazine ring) using B3LYP/6-31G(d) .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; focus on hydrogen bonding via the amino and hydroxyl groups .

Q. Safety: What are the critical handling protocols for this compound given its hazard profile?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation (H335) .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
    Data Table :
HazardGHS CodeMitigation Strategy
Skin IrritationH315Immediate washing with soap
Eye DamageH31915-min saline rinse
Respiratory RiskH335NIOSH-approved respirator

Q. Advanced: How can this compound be integrated into bioactive molecule development?

Methodological Answer:

  • Scaffold Functionalization : Introduce fluorinated groups at the pyrazine ring via Pd-catalyzed cross-coupling to enhance metabolic stability .
  • Biological Assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus; IC₅₀ ~12 µM) or anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~8 µM) .
  • SAR Studies : Vary substituents on the amino group and correlate logP values (calculated via ChemDraw) with cell permeability .

Q. Advanced: What statistical methods are recommended for analyzing contradictory results in reaction yield optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Use Box-Behnken models to evaluate interactions between temperature, solvent, and catalyst loading .
  • ANOVA : Identify significant factors (p < 0.05) causing yield variability; validate with triplicate runs .
  • Contradiction Mapping : Compare spectral data across labs using PCA to isolate outlier conditions (e.g., humidity effects) .

Properties

IUPAC Name

(3-aminopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAJZUYMOWGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652851
Record name (3-Aminopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-13-7
Record name (3-Aminopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopyrazin-2-yl)methanol
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Synthesis routes and methods

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (14.22 g, 93 mmol) was suspended in tetrahydrofuran (1 L) and cooled under a nitrogen atmosphere in a methanol/ice bath. Lithium aluminium hydride (100 ml, 1M solution in diethyl ether, 100 mmol) was added at such a rate to maintain the temperature between 8-10° C. Once addition was complete the reaction was stirred at room temperature for 3 hours and then heated at reflux for 20 minutes. The reaction was then cooled to 0° C. and quenched with water (30 mL in 100 mL tetrahydrofuran) keeping the temperature below 8° C. The reaction was then stirred at room temperature for 30 minutes and then filtered. The residue was washed with hot ethyl acetate (250 mL×2) filtered. The two filtrates were combined and evaporated to dryness. This produced (3-amino-pyrazin-2-yl)-methanol (7.38 g) as a pale orange solid.
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Aminopyrazin-2-yl)methanol
(3-Aminopyrazin-2-yl)methanol
(3-Aminopyrazin-2-yl)methanol
(3-Aminopyrazin-2-yl)methanol
(3-Aminopyrazin-2-yl)methanol
(3-Aminopyrazin-2-yl)methanol

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